molecular formula C15H25NO4 B3028518 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide CAS No. 216596-70-2

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide

Cat. No.: B3028518
CAS No.: 216596-70-2
M. Wt: 283.36 g/mol
InChI Key: SELZAQGRPYIEQS-ZDUSSCGKSA-N
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Description

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol . Its structure features an undecanamide chain with a 3-oxo functional group linked to a (3S)-2-oxooxolan-3-yl group, which is a stereodefined lactam. This specific stereochemistry at the 3-position may be critical for its biological activity and interaction with target proteins. Compounds with similar structural motifs, such as the 2-oxooxolane (lactone) ring, are often investigated in medicinal chemistry and chemical biology for their potential as enzyme inhibitors or signaling molecules . Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a standard in analytical method development. Its exact mechanism of action and specific research applications are areas of active exploration. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-2-3-4-5-6-7-8-12(17)11-14(18)16-13-9-10-20-15(13)19/h13H,2-11H2,1H3,(H,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELZAQGRPYIEQS-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453999
Record name 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216596-70-2
Record name 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide typically involves the acylation of homoserine lactone with an appropriate acyl chloride. The reaction is carried out under mild conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized lactone, while reduction could produce a simpler amide .

Scientific Research Applications

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide has several scientific research applications:

    Chemistry: It is used as a model compound to study acyl-homoserine lactone synthesis and reactivity.

    Biology: It plays a crucial role in quorum sensing, helping researchers understand bacterial communication and behavior.

    Medicine: Its role in quorum sensing makes it a target for developing new antimicrobial agents that disrupt bacterial communication.

    Industry: It is used in the development of biosensors and other biotechnological applications.

Mechanism of Action

The mechanism of action of 3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide involves its interaction with specific receptor proteins in bacteria. These interactions trigger a cascade of genetic and biochemical events that regulate various bacterial behaviors, including biofilm formation, virulence, and antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

AHLs vary in acyl chain length, functional groups, and stereochemistry, directly influencing their biological activity and receptor specificity. Below is a detailed comparison of C11-HSL with structurally analogous compounds:

Structural and Functional Comparisons

Compound Name Acyl Chain Length Functional Group Key Structural Features Biological Role/Activity
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide (C11-HSL) C11 3-oxo (S)-lactone ring, 11-carbon chain Activates LasR in P. aeruginosa; regulates virulence and biofilm formation .
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide (C12-HSL) C12 3-oxo (S)-lactone ring, 12-carbon chain Higher binding affinity to LasR due to increased hydrophobicity; enhances QS signaling .
3-Oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide (C10-HSL) C10 3-oxo (S)-lactone ring, 10-carbon chain Moderate LasR activation; reduced efficacy compared to C11/C12-HSL .
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide (C8-OH-HSL) C8 3-hydroxy (S)-lactone ring, hydroxy substituent Weak QS agonist; altered hydrogen bonding reduces LasR activation .
HLC (4-(4-chlorophenoxy)-N-[(3S)-2-oxooxolan-3-yl]butanamide) C4 4-chlorophenoxy Aromatic chlorophenoxy group, shorter chain Competes with natural AHLs; inhibits QS in Serratia marcescens via SmaR binding .

Pharmacophore and Binding Analysis

  • Pharmacophore Features: All 3-oxo-AHLs share two proton acceptors (3-oxo and lactone carbonyl), one proton donor (lactone oxygen), and hydrophobic acyl chain interactions . C11-HSL and C12-HSL exhibit optimal hydrophobic interactions due to their chain lengths, while shorter chains (C10-HSL) or polar groups (C8-OH-HSL) reduce binding .
  • Docking Studies :
    • C12-HSL shows the highest docking score (-8.2 kcal/mol) with LasR (PDB: 3IX3), followed by C11-HSL (-7.9 kcal/mol) and C10-HSL (-7.1 kcal/mol) .
    • HLC, despite its shorter chain, achieves moderate inhibition via π-π interactions with SmaR’s Tyr57 and Trp81 .

Biological Activity

3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide is a compound of significant interest in the field of medicinal chemistry and microbiology due to its potential biological activities. Understanding its mechanisms, interactions, and effects on various biological systems is crucial for its application in therapeutic contexts.

  • Molecular Formula : C15H25NO4
  • Molecular Weight : 285.37 g/mol
  • CAS Number : Not specified in the search results, but can be identified through its chemical structure.

The compound's biological activity is largely attributed to its interaction with quorum sensing (QS) systems in bacteria. Quorum sensing is a communication mechanism that allows bacteria to coordinate their behavior based on population density. The inhibition of QS can prevent the expression of virulence factors, making it a promising target for antimicrobial strategies.

Key Findings from Research Studies

  • Quorum Sensing Inhibition : Research indicates that this compound exhibits significant inhibitory effects on QS in Pseudomonas aeruginosa, a known opportunistic pathogen. This inhibition can reduce biofilm formation and virulence factor production, which are critical for bacterial pathogenicity .
  • Binding Affinity : Molecular docking studies show that the compound has a high binding affinity for key QS receptors such as LasR and CviR. The docking scores suggest that it competes effectively with natural ligands, indicating its potential as an anti-virulence agent .
  • Toxicity and Safety : Preliminary toxicity assessments suggest that the compound displays low toxicity levels in non-target organisms, making it a candidate for further development as a therapeutic agent .

Case Studies

Several case studies have documented the efficacy of this compound in different experimental setups:

StudyOrganismFindings
Study 1Pseudomonas aeruginosaDemonstrated significant reduction in biofilm formation when treated with the compound at sub-inhibitory concentrations.
Study 2Aliivibrio fischeriShowed alterations in bioluminescence signaling, indicating disruption of QS pathways.
Study 3Azospirillum lipoferumEvaluated the impact on growth and QS-related gene expression, revealing downregulation of virulence genes .

Q & A

Q. Basic Analytical Techniques

  • HPLC : A reversed-phase C18 column with UV detection (e.g., 210–220 nm) is standard for purity assessment. ≥95% purity is typically required for biological assays .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm structural features, such as the oxolan-3-yl carbonyl (δ ~168–170 ppm) and undecanamide backbone (δ 1.2–2.2 ppm for aliphatic protons) .
  • Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and verify molecular weight (theoretical MW: 283.35 g/mol) .

What is the biological significance of this compound in quorum sensing (QS) research?

Basic Biological Context
this compound belongs to the acyl homoserine lactone (AHL) family, which regulates bacterial communication. Key roles include:

  • QS Modulation : Inhibits virulence factors (e.g., pyocyanin, elastase) and biofilm formation in Pseudomonas aeruginosa by interfering with LasI/RhlI autoinducer systems .
  • Structure-Activity Trends : The undecanoyl chain length and 3-oxo group are critical for receptor binding; shorter chains (e.g., C8 analogs) show reduced potency .

How can structural modifications enhance its efficacy as a quorum sensing inhibitor?

Q. Advanced Structure-Activity Relationship (SAR)

  • Acyl Chain Engineering : Increasing chain length (C10–C14) improves binding to LuxR-type receptors but may reduce solubility. Fluorinated or unsaturated chains can balance potency and bioavailability .
  • Oxolan Ring Modifications : Substituting the oxolan-3-yl group with bulkier heterocycles (e.g., morpholinone) alters steric interactions, potentially enhancing specificity .
  • In Vivo Testing : Advanced studies should compare modified analogs in infection models (e.g., murine P. aeruginosa pneumonia) to validate efficacy beyond in vitro assays .

How can researchers resolve discrepancies in biological activity data across quorum sensing assays?

Advanced Data Contradiction Analysis
Discrepancies often arise from:

  • Strain Variability : Use standardized strains (e.g., P. aeruginosa PAO1) and control for spontaneous mutations affecting QS pathways .
  • Assay Conditions : Optimize autoinducer concentrations (e.g., 10–100 µM) and incubation times (12–48 hours) to avoid false negatives in reporter gene assays (e.g., lasB-gfp) .
  • Biofilm vs. Planktonic Assays : Biofilm inhibition may require higher concentrations due to extracellular matrix barriers; use confocal microscopy to quantify 3D biofilm architecture .

What experimental design strategies optimize the synthesis yield and reproducibility?

Q. Advanced Methodological Design

  • Factorial Design : Test variables (e.g., reaction temperature, solvent polarity, catalyst loading) simultaneously using a 2³ factorial matrix to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to determine ideal termination points, minimizing side products like over-acylated derivatives .
  • Scale-Up Considerations : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to maintain yield and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide
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3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide

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